6-hydroxy-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrimidine-4-carboxamide
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Description
6-hydroxy-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C13H9N5O2S and its molecular weight is 299.31. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 6-hydroxy-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrimidine-4-carboxamide are Cyclin-Dependent Kinases 4 and 6 (CDK4/6) . These kinases play a crucial role in regulating the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as an inhibitor of CDK4/6 . By blocking the kinase activity of CDK4/6, it reduces the phosphorylation level of the Rb protein, inhibiting transcription factors . This action inhibits cancer cell division and proliferation, restores cell cycle control, blocks tumor cell proliferation, and inhibits breast cancer cell growth .
Biochemical Pathways
The compound’s action on CDK4/6 affects the Rb-E2F pathway , which is crucial for the cell cycle progression . By inhibiting CDK4/6, the compound prevents the phosphorylation of Rb proteins, leading to the repression of E2F transcription factors. This repression prevents the transcription of genes necessary for DNA replication, thereby halting the cell cycle progression .
Pharmacokinetics
Thiazoles, which are part of the compound’s structure, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The primary result of the compound’s action is the inhibition of cancer cell division and proliferation . This leads to a reduction in tumor growth, as evidenced by the compound’s potent effect on various human tumor cell lines .
Biochemical Analysis
Biochemical Properties
The thiazole ring in 6-hydroxy-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrimidine-4-carboxamide is a key structural component that contributes to its biochemical properties . Thiazoles are known to interact with various enzymes, proteins, and other biomolecules, although the specific interactions of this compound have not been fully elucidated .
Cellular Effects
For instance, some thiazole derivatives have been found to exhibit antitumor and cytotoxic activity, suggesting potential effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives have been found to inhibit cyclin-dependent kinases 4 and 6 (CDK4/6), which regulate entry into the S phase of the cell cycle . This suggests that this compound may also interact with these kinases, potentially influencing gene expression and other molecular processes.
Temporal Effects in Laboratory Settings
It is known that thiazole derivatives can exhibit long-term effects on cellular function .
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors, suggesting potential involvement in diverse metabolic pathways .
Transport and Distribution
Thiazole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Thiazole derivatives are known to interact with various cellular components, suggesting potential localization to specific compartments or organelles .
Properties
IUPAC Name |
6-oxo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O2S/c19-11-5-9(15-7-16-11)12(20)18-13-17-10(6-21-13)8-3-1-2-4-14-8/h1-7H,(H,15,16,19)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBATQIQMZVYBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=CC(=O)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.